Cycloplatin - 109837-67-4

Cycloplatin

Catalog Number: EVT-1165524
CAS Number: 109837-67-4
Molecular Formula: C9H18N2O5Pt
Molecular Weight: 429.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cycloplatin is derived from modifications of classical platinum compounds. Its design aims to overcome some limitations associated with first-generation platinum drugs, such as cisplatin and carboplatin, which often suffer from issues related to non-selective binding and toxicity. Cycloplatin has been synthesized as a more stable alternative that maintains potent anticancer activity while exhibiting improved pharmacokinetic profiles .

Synthesis Analysis

The synthesis of cycloplatin involves several key steps:

  1. Precursor Preparation: The initial step often involves the synthesis of a ligand that can effectively coordinate with platinum. For instance, 4-phenyl-6-phenol-2,2'-bipyridine can be synthesized using an improved Krohnke-type reaction.
  2. Metal Coordination: The prepared ligand is then reacted with potassium tetrachloroplatinate(II) (K₂PtCl₄) in a metal-catalyzed reaction to form the cyclometalated platinum complex.
  3. Ligand Exchange: Following the formation of the initial complex, ligand exchange occurs, often involving phosphine ligands such as triphenylphosphine (PPh₃), which enhances the stability and solubility of the final product.
  4. Crystallization: The final cycloplatin complex is purified through crystallization techniques to ensure high purity and yield .

The synthesis parameters, such as temperature and reaction time, are critical for optimizing yield and purity. Typical conditions may involve temperatures ranging from 10 °C to 80 °C depending on the specific reactions involved .

Molecular Structure Analysis

Cycloplatin features a distinctive molecular structure characterized by its coordination geometry around the platinum atom. The compound typically adopts a square planar configuration, which is common among platinum(II) complexes.

  • Molecular Formula: The general formula for cycloplatin can be represented as [Pt(NH3)2(C4H4O4)][Pt(NH_3)_2(C_4H_4O_4)], where C4H4O4C_4H_4O_4 represents the cyclobutane dicarboxylate moiety.
  • Structural Data: The bond lengths and angles in cycloplatin are influenced by the nature of the ligands attached to the platinum center. The presence of carboxylate groups can facilitate interactions with biological targets, enhancing its anticancer activity .
Chemical Reactions Analysis

Cycloplatin undergoes various chemical reactions that are pivotal for its mechanism of action:

  1. Hydrolysis: Upon entering biological systems, cycloplatin can undergo hydrolysis to form reactive platinum species that can interact with cellular macromolecules such as DNA.
  2. DNA Binding: Similar to other platinum drugs, cycloplatin forms covalent bonds with DNA through intrastrand cross-linking, predominantly at guanine bases. This interaction disrupts DNA replication and transcription processes.
  3. Formation of Adducts: The efficiency of adduct formation with DNA is crucial for its cytotoxic effects. Cycloplatin's modified structure may lead to different binding efficiencies compared to traditional drugs like cisplatin .
Mechanism of Action

The mechanism of action of cycloplatin involves several steps:

  1. Cellular Uptake: Cycloplatin enters cells via transport mechanisms that may include copper transporters, which are implicated in the uptake of many platinum-based drugs.
  2. Activation: Once inside the cell, cycloplatin undergoes hydrolysis, leading to the formation of active species that can bind to DNA.
  3. DNA Cross-Linking: The active species preferentially bind to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells .

Cycloplatin's ability to target mitochondria suggests additional mechanisms involving mitochondrial dysfunction and apoptosis induction, which may enhance its therapeutic efficacy against resistant cancer cell lines .

Physical and Chemical Properties Analysis

Cycloplatin exhibits several notable physical and chemical properties:

  • Solubility: Cycloplatin shows improved solubility compared to some traditional platinum compounds due to its modified ligand structure.
  • Stability: The compound demonstrates greater stability in physiological conditions, reducing premature deactivation during circulation.
  • Melting Point: Specific melting point data for cycloplatin may vary based on synthesis methods but typically falls within a range conducive for pharmaceutical applications.
  • Spectroscopic Properties: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its structure and purity .
Applications

Cycloplatin has potential applications primarily in oncology:

  1. Cancer Treatment: Its design aims at enhancing anticancer activity while minimizing side effects associated with conventional platinum drugs.
  2. Targeted Therapy: By facilitating mitochondrial targeting, cycloplatin may offer advantages in treating cancers that exhibit resistance to standard therapies.
  3. Research Tool: Cycloplatin serves as a valuable compound in research settings for studying drug resistance mechanisms and developing novel therapeutic strategies against various malignancies .
Introduction to Cycloplatin: Pharmacological and Historical Context

Definition and Chemical Classification of Platinum Coordination Complexes

Cycloplatin (chemical formula: C₉H₁₈N₂O₅Pt, PubChem CID: 3035239) is a platinum-based coordination complex belonging to the alkylating antineoplastic drug class [1] [6]. Like other platinum agents (cisplatin, carboplatin, oxaliplatin), its anticancer activity stems from the central platinum atom's ability to form covalent bonds with biological nucleophiles, particularly DNA [3] [10]. Platinum coordination complexes are characterized by their cis configuration, where two amine ligands occupy adjacent positions, enabling bifunctional DNA binding critical for antitumor efficacy [5] [10]. These compounds are classified as "alkylating-like" agents due to their capacity to generate DNA crosslinks, though they lack traditional alkyl groups [10].

Historical Development and Evolution of Cycloplatin in Oncology

Cycloplatin emerged in the early 1990s as a structural analog of cisplatin designed to mitigate cisplatin's severe nephrotoxicity [8]. Its development paralleled carboplatin (FDA-approved 1989), reflecting ongoing efforts to improve the therapeutic index of platinum-based chemotherapy [5] [7]. Preclinical studies demonstrated reduced renal toxicity compared to cisplatin, positioning it as a promising alternative [8]. Early clinical trials focused on non-small cell lung cancer and ovarian cancer, where it demonstrated measurable activity. In a preliminary Polish clinical study, Cycloplatin monotherapy achieved remission rates of 14% in inoperable non-small cell lung cancer and 12% in advanced ovarian carcinoma [8]. This placed Cycloplatin within the second generation of platinum drugs developed to expand clinical utility beyond first-generation cisplatin.

Structural Differentiation from Cisplatin: Carboxy-Cyclobutane Moiety and Stability

Cycloplatin's defining structural feature is its 1,1-cyclobutanedicarboxylate ligand (Figure 1), which replaces the two chloride ligands found in cisplatin [8]. This substitution fundamentally alters its chemical behavior:

Table 1: Structural Comparison of Cycloplatin and Cisplatin

FeatureCycloplatinCisplatin
Leaving GroupCyclobutanedicarboxylateChloride ions
Reactivity RateLower hydrolysis rateHigh hydrolysis rate
Stability in SolutionGreater stabilityLess stable
Water SolubilityHigherLower

The cyclobutanedicarboxylate moiety acts as a bidentate dicarboxylate leaving group. This structural feature confers greater stability in aqueous solutions compared to cisplatin's chloride ligands, which are readily displaced [4] [7]. The slower hydrolysis rate delays platinum-DNA adduct formation, potentially contributing to a reduced toxicity profile while maintaining cytotoxic potential [4]. The carboxy-cyclobutane structure also enhances water solubility, facilitating intravenous administration [8].

Properties

CAS Number

109837-67-4

Product Name

Cycloplatin

IUPAC Name

azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+)

Molecular Formula

C9H18N2O5Pt

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2

InChI Key

OPWOOOGFNULJAQ-UHFFFAOYSA-L

SMILES

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]

Synonyms

ammine(cyclopentylamino)malatoplatinum(II)
cycloplatam
cycloplatin

Canonical SMILES

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.